4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to a benzoyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Coupling Reactions: The thiadiazole ring can engage in coupling reactions with other aromatic compounds, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions to facilitate the coupling process.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from coupling reactions involving the thiadiazole ring.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is largely dependent on its chemical reactivity. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3-Thiadiazol-4-YL)benzoic acid
- 4-(1,2,3-Thiadiazol-4-YL)benzamide
- 4-(1,2,3-Thiadiazol-4-YL)benzyl alcohol
Uniqueness
4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-(thiadiazol-4-yl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWMNJQWMQKRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380090 |
Source
|
Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465513-98-8 |
Source
|
Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.